2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol
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Overview
Description
2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol is a chemical compound with the molecular formula C9H17N5O2. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with key proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
2-[[4-(Dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and ethylamino groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17N5O2 |
---|---|
Molecular Weight |
227.26g/mol |
IUPAC Name |
2-[[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C9H17N5O2/c1-4-10-7-11-8(14(2)3)13-9(12-7)16-6-5-15/h15H,4-6H2,1-3H3,(H,10,11,12,13) |
InChI Key |
GZWOXCGVRMILKS-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCCO)N(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCO)N(C)C |
Origin of Product |
United States |
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